chemical structure and molecular weight of N-octyldodecan-1-amine
chemical structure and molecular weight of N-octyldodecan-1-amine
An In-depth Technical Guide to N-octyldodecan-1-amine: Chemical Properties and Applications
Introduction
N-octyldodecan-1-amine, a C20 branched-chain primary amine, is a specialized molecule of significant interest in the fields of materials science and advanced drug development. Its unique amphiphilic structure, characterized by a hydrophilic amine head and a bulky, hydrophobic alkyl tail, makes it a highly effective agent for surface modification. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the chemical structure, molecular weight, and physicochemical properties of N-octyldodecan-1-amine. We will delve into the causality behind its functional applications, particularly in the burgeoning field of nanotechnology, and provide insights for researchers and professionals leveraging this molecule for surface functionalization and the development of sophisticated delivery systems.
Chemical Identity and Molecular Structure
The precise identification and structural understanding of a molecule are foundational to its successful application. N-octyldodecan-1-amine is identified by a unique Chemical Abstracts Service (CAS) number and can be referred to by several synonyms.
| Identifier | Value | Source |
| IUPAC Name | 2-octyldodecan-1-amine | [1] |
| Synonyms | 2-octyl-1-dodecanamine, 9-(Aminomethyl)nonadecane | [2][3] |
| CAS Number | 62281-06-5 | [1][2][4] |
| Molecular Formula | C₂₀H₄₃N | [2][4][5] |
| Molecular Weight | 297.56 g/mol | [1][2][4][5] |
| InChI Key | VDNQHHBRKZQBPY-UHFFFAOYSA-N | [1][2] |
| SMILES | CCCCCCCCCCC(CN)CCCCCCCC | [5] |
Structural Elucidation
The IUPAC name, 2-octyldodecan-1-amine, defines the molecule's architecture: a primary amine group (-NH₂) is attached to the first carbon of a twelve-carbon (dodecane) chain, and an eight-carbon (octyl) branch is located on the second carbon. This highly branched structure is distinct from its linear isomers, such as octadecylamine (a C18 linear amine)[6], and is a key determinant of its physical properties and function. The large, non-polar alkyl component dominates the molecule, rendering it hydrophobic, while the primary amine group provides a site for polar interactions and chemical reactions.
This structural information is critical for predicting how the molecule will behave. The amine group acts as a chemical "anchor" or "ligand," capable of binding to surfaces, while the bulky, flexible alkyl chains create a sterically influential and hydrophobic interface.
Caption: Logical relationship between molecular identifiers and structure.
Physicochemical Properties
The utility of N-octyldodecan-1-amine in any application is dictated by its physical and chemical properties. These values are essential for designing experimental conditions, predicting interactions, and ensuring safe handling.
| Property | Value | Significance & Expert Insight | Source |
| Appearance | Colorless to light orange/yellow clear liquid | The visual appearance can be an initial indicator of purity. Color changes may suggest degradation or oxidation over time. | [2] |
| Boiling Point | ~370 °C | The high boiling point is consistent with its high molecular weight and long alkyl chains, indicating strong van der Waals forces. This suggests low volatility under standard laboratory conditions. | [2] |
| Density | ~0.82 g/cm³ | Being less dense than water, it will form a separate layer if mixed with aqueous solutions without surfactants, a direct consequence of its hydrophobic nature. | [2] |
| Flash Point | ~168 °C | This relatively high flash point indicates a low risk of flammability under normal heating conditions, which is an important consideration for laboratory safety. | [2] |
| pKa | ~10.73 (Predicted) | The pKa of the conjugate acid (R-NH₃⁺) is crucial. In aqueous environments with a pH below its pKa, the amine group will be protonated (positively charged), enhancing its ability to interact with negatively charged surfaces or molecules. | [2] |
| Purity | >95% or >97.0% (GC) | High purity is essential for research applications to ensure that observed effects are due to the target molecule and not impurities. Gas Chromatography (GC) is a standard method for confirming the purity of volatile amines. |
Core Application: Surface Modification and Nanoparticle Functionalization
From a practical standpoint, the primary value of N-octyldodecan-1-amine lies in its role as a surface-modifying agent, particularly for nanoparticles used in drug delivery and materials science.[7]
Mechanism of Action
The molecule's utility is rooted in its amphiphilic structure. The workflow for surface modification follows a logical sequence:
-
Anchoring: The primary amine group (-NH₂) serves as a versatile reactive handle. It can form coordinate bonds with metal surfaces on quantum dots or other nanoparticles, or it can be covalently attached to surfaces functionalized with carboxylic acids or other compatible groups.[7]
-
Hydrophobic Shielding: Once anchored, the long, branched C20 alkyl chains extend away from the surface. This dense layer of hydrocarbon chains creates a hydrophobic "shield" around the nanoparticle.
-
Functional Outcome: This modification dramatically alters the surface properties of the material. A previously polar or metallic surface becomes non-polar (hydrophobic). This is critical for improving the dispersion of nanoparticles in organic solvents or polymer matrices and for enhancing their interaction with hydrophobic drugs.[7]
The use of long-chain amines for creating functional nanoparticles is a well-established principle. For instance, octadecylamine, a similar molecule, has been a crucial component in synthesizing solid lipid nanoparticles (SLNs) for gene delivery, demonstrating the power of these amines in creating effective non-viral vectors for therapeutic applications.[8]
Caption: Workflow for nanoparticle surface modification using N-octyldodecan-1-amine.
Relevance in Drug Development
The ability to precisely control the surface chemistry of nanoparticles is a cornerstone of modern nanomedicine.[9][10] Functionalization with molecules like N-octyldodecan-1-amine is a key step in designing sophisticated drug delivery systems that can:
-
Improve Solubility: Encapsulate and deliver drugs that are poorly soluble in water.[10]
-
Enhance Stability: Protect the therapeutic payload from degradation in the biological environment.[10]
-
Target Tissues: While this molecule primarily imparts hydrophobicity, it serves as a foundational layer upon which other targeting ligands can be attached. The principles of using nanoparticles to target diseased tissues, such as tumors, often rely on such multi-layered surface functionalization.[11]
Synthesis, Handling, and Safety
Synthesis and Availability
N-octyldodecan-1-amine is a specialty chemical available from various commercial suppliers. It is typically synthesized through multi-step organic chemistry routes common for producing branched primary amines. While a detailed synthesis protocol is beyond the scope of this guide, a related patent for producing n-octyl amine involves the reaction of n-octanol with ammonia over a nickel catalyst, illustrating a general industrial approach for amine synthesis.[12] Researchers should procure this material from reputable sources that provide a certificate of analysis confirming its purity.[1]
Safe Handling and Storage
As a Senior Application Scientist, I must emphasize that safety is paramount. The reactivity of the amine group, while useful, also presents hazards.
| Safety Aspect | Recommendation & Rationale | Source |
| GHS Pictogram | GHS05 (Corrosion) | [2] |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | [13][14] |
| Precautionary Measures | P280: Wear protective gloves, clothing, and eye/face protection. P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][14] |
| Storage | Keep in a dark place, under an inert atmosphere (e.g., nitrogen or argon), at room temperature or refrigerated (2-8°C). | [2] |
Expert Rationale: The H314 hazard classification is a direct result of the basic and nucleophilic nature of the primary amine group, which can cause chemical burns upon contact with skin and eyes. Storage under an inert atmosphere is critical to prevent slow oxidation and degradation, which could compromise experimental results.
Conclusion
N-octyldodecan-1-amine is more than just a chemical with a specific structure and molecular weight. It is a precisely designed molecular tool that provides researchers with control over the interfacial properties of materials at the nanoscale. Its branched C20 hydrophobic tail and reactive primary amine head create a powerful combination for surface functionalization. For professionals in drug development and materials science, a thorough understanding of its physicochemical properties, mechanism of action as a surface modifier, and stringent safety requirements is essential for harnessing its full potential in creating next-generation nanoparticles and advanced materials.
References
-
Angene Chemical. (n.d.). 2-Octyldodecan-1-amine(CAS# 62281-06-5). Retrieved from [Link][1]
-
American Elements. (n.d.). 2-Octyldodecan-1-amine | CAS 62281-06-5. Retrieved from [Link][4]
-
Google Patents. (2011). CN102070460A - Method for synthesizing n-octyl amine. Retrieved from [12]
-
NIST Chemistry WebBook. (n.d.). 1-Octadecanamine. Retrieved from [Link][6]
-
Al-Ameri, G. A., et al. (2024). Gene Delivery via Octadecylamine-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells. PMC. Retrieved from [Link][8]
-
Lohcharoenkal, W., et al. (2017). A review of drug delivery systems based on nanotechnology and green chemistry. International Journal of Nanomedicine. Retrieved from [Link][9]
-
AZoNano. (2017). Nanotechnology for Drug Delivery Applications. Retrieved from [Link][10]
-
MDPI. (2022). Nanoparticles in Drug Delivery: From History to Therapeutic Applications. Retrieved from [Link][11]
Sources
- 1. angenesci.com [angenesci.com]
- 2. 2-Octyldodecylamine | 62281-06-5 [chemicalbook.com]
- 3. 2-n-Octyl-1-dodecylamine | 62281-06-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. americanelements.com [americanelements.com]
- 5. chemscene.com [chemscene.com]
- 6. 1-Octadecanamine [webbook.nist.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Gene Delivery via Octadecylamine-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. azonano.com [azonano.com]
- 11. mdpi.com [mdpi.com]
- 12. CN102070460A - Method for synthesizing n-octyl amine - Google Patents [patents.google.com]
- 13. 2-n-Octyl-1-dodecylamine | 62281-06-5 | TCI AMERICA [tcichemicals.com]
- 14. tcichemicals.com [tcichemicals.com]
